molecular formula C16H20N2O2 B14093980 tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B14093980
M. Wt: 272.34 g/mol
InChI Key: GKOLNHGNAIQYRL-UHFFFAOYSA-N
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Description

tert-Butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a cyanomethyl group, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the reaction of a suitable dihydroisoquinoline derivative with tert-butyl chloroformate and a cyanomethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common reagents used in this synthesis include anhydrous magnesium sulfate and boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butanol and a suitable acid catalyst. The process may include the use of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate . This method is advantageous due to its safety and efficiency in producing high yields of tert-butyl esters.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dihydroisoquinoline core.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, tert-butyl esters are used in the production of polymers and other materials. The compound’s stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the dihydroisoquinoline core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and dihydroisoquinoline derivatives. Examples include tert-butyl 6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate and tert-butyl carbamate .

Uniqueness

What sets tert-butyl 6-(cyanomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate apart is its combination of a cyanomethyl group with a dihydroisoquinoline core

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 6-(cyanomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-7-13-10-12(6-8-17)4-5-14(13)11-18/h4-5,10H,6-7,9,11H2,1-3H3

InChI Key

GKOLNHGNAIQYRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CC#N

Origin of Product

United States

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